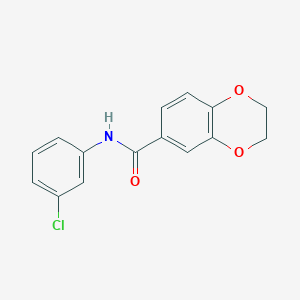![molecular formula C19H13N3O2S2 B251751 1-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA](/img/structure/B251751.png)
1-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N’-(2-thienylcarbonyl)thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a benzoxazole ring, a phenyl group, and a thienylcarbonyl moiety, all connected through a thiourea linkage. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N’-(2-thienylcarbonyl)thiourea typically involves the following steps:
Formation of Benzoxazole Intermediate: The initial step involves the synthesis of the benzoxazole intermediate. This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Thiourea Formation: The benzoxazole intermediate is then reacted with an isothiocyanate derivative to form the thiourea linkage. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Coupling with Thienylcarbonyl Group: The final step involves the coupling of the thiourea intermediate with a thienylcarbonyl chloride derivative. This reaction is typically performed under basic conditions using a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N’-(2-thienylcarbonyl)thiourea may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiourea linkage, potentially converting it to a thiol or amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N’-(2-thienylcarbonyl)thiourea is largely dependent on its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The benzoxazole and thienylcarbonyl moieties are crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-[3-(1,3-benzoxazol-2-yl)phenyl]-N’-(2-chlorobenzoyl)thiourea
- N-[3-(1,3-benzoxazol-2-yl)phenyl]-N’-(2-methylbenzoyl)thiourea
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N’-(2-thienylcarbonyl)thiourea stands out due to the presence of the thienylcarbonyl group, which imparts unique electronic and steric properties. This makes it potentially more effective in certain biological applications compared to its analogs with different substituents.
特性
分子式 |
C19H13N3O2S2 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(16-9-4-10-26-16)22-19(25)20-13-6-3-5-12(11-13)18-21-14-7-1-2-8-15(14)24-18/h1-11H,(H2,20,22,23,25) |
InChIキー |
YFQTXHHHQCCYMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CS4 |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)
![2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide](/img/structure/B251672.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)
![N-[4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B251686.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
![N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B251694.png)
